molecular formula C13H20N4O2 B2590627 4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide CAS No. 2097916-98-6

4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2590627
CAS No.: 2097916-98-6
M. Wt: 264.329
InChI Key: GXZZCTSEBIDRPR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidine ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling of the Pyrazole and Pyrrolidine Rings: The final step involves coupling the pyrazole and pyrrolidine rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.

    Industrial Chemistry: It is explored for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide: shares structural similarities with other pyrazole and pyrrolidine derivatives.

    Celecoxib: A COX-2 inhibitor with a similar pyrazole structure.

    Rofecoxib: Another COX-2 inhibitor with a similar mechanism of action.

Uniqueness

What sets this compound apart is its unique combination of the pyrazole and pyrrolidine rings, along with the tert-butyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-(1-methylpyrazol-4-yl)-2-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)9-6-14-11(18)10(9)12(19)16-8-5-15-17(4)7-8/h5,7,9-10H,6H2,1-4H3,(H,14,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZZCTSEBIDRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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